trans-2-(3-Fluorophenyl)vinylboronic acid
CAS No.: 849062-22-2
Cat. No.: VC2454755
Molecular Formula: C8H8BFO2
Molecular Weight: 165.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 849062-22-2 |
---|---|
Molecular Formula | C8H8BFO2 |
Molecular Weight | 165.96 g/mol |
IUPAC Name | [(E)-2-(3-fluorophenyl)ethenyl]boronic acid |
Standard InChI | InChI=1S/C8H8BFO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+ |
Standard InChI Key | ONXKUGHKGCSZJO-SNAWJCMRSA-N |
Isomeric SMILES | B(/C=C/C1=CC(=CC=C1)F)(O)O |
SMILES | B(C=CC1=CC(=CC=C1)F)(O)O |
Canonical SMILES | B(C=CC1=CC(=CC=C1)F)(O)O |
Introduction
Basic Information and Identification
Nomenclature and Identification
Trans-2-(3-Fluorophenyl)vinylboronic acid, also known as [(E)-2-(3-Fluorophenyl)ethenyl]boronic acid, is an organoboron compound with significant applications in organic synthesis . This compound is characterized by the following identifiers:
Parameter | Value |
---|---|
CAS Number | 849062-22-2 |
Molecular Formula | C8H8BFO2 |
Molecular Weight | 165.96 g/mol |
MDL Number | MFCD06008297 |
IUPAC Name | [(E)-2-(3-fluorophenyl)ethenyl]boronic acid |
Standard InChIKey | ONXKUGHKGCSZJO-SNAWJCMRSA-N |
Isomeric SMILES | B(/C=C/C1=CC(=CC=C1)F)(O)O |
The compound belongs to the class of vinylboronic acids, which are important building blocks in organic synthesis due to their ability to participate in various coupling reactions.
Structural Characteristics
The molecular structure of trans-2-(3-Fluorophenyl)vinylboronic acid features a trans (E) configuration around the carbon-carbon double bond, with a boronic acid group at one end and a 3-fluorophenyl group at the other . This specific stereochemistry is crucial for its reactivity and applications in stereoselective synthesis.
The compound consists of:
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A boronic acid functional group (B(OH)2)
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A vinyl linkage in trans configuration
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A 3-fluorophenyl aromatic ring
The presence of the fluorine atom at the meta position of the phenyl ring imparts specific electronic properties that influence the compound's reactivity in various chemical transformations.
Physical and Chemical Properties
Physical Properties
Trans-2-(3-Fluorophenyl)vinylboronic acid exhibits distinct physical properties that are important for its handling, storage, and application in chemical reactions:
Property | Value | Method |
---|---|---|
Physical State | Solid | - |
Melting Point | 184-186 °C | Literature |
Boiling Point | 313.9±44.0 °C | Predicted |
Density | 1.228±0.06 g/cm³ | Predicted |
pKa | 9.57±0.43 | Predicted |
The compound is typically obtained as a crystalline solid with a relatively high melting point, indicating significant intermolecular forces in its crystal structure .
Parameter | Classification |
---|---|
Signal Word | Warning |
GHS Pictogram | Exclamation Mark (GHS07) |
Hazard Category | Irritant |
Synthetic Methods
General Synthesis Approaches
The synthesis of trans-2-(3-Fluorophenyl)vinylboronic acid typically involves carefully controlled reaction conditions. Several methodologies have been employed for its preparation:
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Hydroboration of the corresponding alkynes with catecholborane followed by hydrolysis
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Palladium-catalyzed borylation of vinyl halides
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Cross-coupling reactions involving boron reagents
These synthetic routes require precise control of temperature, solvent selection, and reaction times to ensure high yields and stereoselectivity.
Reaction Parameters
The synthesis often necessitates specific conditions to maintain the trans configuration:
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Inert atmosphere (nitrogen or argon) to prevent oxidation
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Controlled temperature ranges
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Appropriate solvent systems
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Catalyst selection for stereoselective outcomes
The choice of methodology typically depends on the availability of starting materials and the desired purity of the final product.
Applications in Synthetic Chemistry
Cross-Coupling Reactions
Trans-2-(3-Fluorophenyl)vinylboronic acid serves as a valuable reagent in various cross-coupling reactions, particularly in the Suzuki-Miyaura coupling for carbon-carbon bond formation. Its applications include:
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Palladium-catalyzed Suzuki-Miyaura coupling reactions to form new C-C bonds
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Preparation of ethyl-substituted conjugated dienoates and dienones through stereoselective Suzuki cross-coupling
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Construction of complex molecular architectures with controlled stereochemistry
These coupling reactions are fundamental in the synthesis of pharmaceutically relevant compounds and advanced materials.
Pharmaceutical Synthesis
The compound has demonstrated significant utility in pharmaceutical synthesis:
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Preparation of anticonvulsant agents
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Synthesis of piperazinyl pyrimidylhydroxamic acid derivatives as histone deacetylase inhibitors and antitumor agents
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Enantioselective diastereoselective synthesis of tetracyclins via metal-catalyzed ring opening of meso-oxabicyclic alkenes
These applications highlight the importance of trans-2-(3-Fluorophenyl)vinylboronic acid in medicinal chemistry for the development of bioactive compounds with therapeutic potential.
Research Findings
Photochemical Studies
Recent research has explored the photochemical properties of trans-2-(3-Fluorophenyl)vinylboronic acid and its analogs in cocrystal systems. In particular, studies have examined:
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Cocrystals with 1,2-di(4-pyridyl)ethylene (bpe)
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[2+2] photodimerization behaviors
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Pedal-like motion controllable by high pressure or temperature
For example, a 1:1 cocrystal of 2-di(4-pyridyl)ethylene and trans-2-(4-fluorophenyl)vinylboronic acid (a positional isomer) undergoes [2+2] photodimerization with an accompanying pedal-like motion that can be controlled by high pressure or temperature .
Crystallographic Analysis
X-ray crystallographic studies have provided valuable insights into the structural properties of trans-2-(3-Fluorophenyl)vinylboronic acid and its cocrystals:
Parameter | Value |
---|---|
Crystal System | Monoclinic (for cocrystals) |
Space Group | P21/c or P21/n (depending on cocrystal) |
Unit Cell Parameters | Variable based on cocrystal formation |
These studies have shown that the compound can form different types of cocrystals with varying stoichiometric ratios (1:1 or 1:2) with compounds like bpe, leading to distinct crystallographic properties and photochemical behaviors .
Comparative Reactivity Studies
Comparative studies between trans-2-(3-Fluorophenyl)vinylboronic acid and its positional isomer trans-2-(4-fluorophenyl)vinylboronic acid have revealed interesting differences in reactivity:
In Brønsted acid-catalyzed reactions with benzhydryl alcohols, trans-2-(3-fluorophenyl)vinylboronic acid showed a yield of 38%, while trans-2-(4-fluorophenyl)vinylboronic acid demonstrated a significantly higher yield of 77% . This finding highlights how the position of the fluorine substituent on the phenyl ring can dramatically affect reaction outcomes, likely due to electronic and steric factors.
Quantity | Price Range (EUR/USD equivalent) |
---|---|
100 mg | €38.00 |
250 mg | €72.00 |
1 g | €175.00 - ₹22,545 |
5 g | €738.00 |
25 g | €3,197.00 |
These prices reflect the compound's specialized nature and its importance in research and development applications .
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